molecular formula C9H12N2 B13075345 3-(Azetidin-2-yl)aniline

3-(Azetidin-2-yl)aniline

Cat. No.: B13075345
M. Wt: 148.20 g/mol
InChI Key: CKVJWBTYZQSZTE-UHFFFAOYSA-N
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Description

3-(Azetidin-2-yl)aniline is a chemical compound that features an azetidine ring attached to an aniline moiety. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its ring strain and reactivity. The presence of the azetidine ring in this compound imparts unique chemical properties to the compound, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-2-yl)aniline typically involves the formation of the azetidine ring followed by its attachment to the aniline moiety. One common method is the cyclization of appropriate precursors under basic or acidic conditions. For example, the reaction of aniline with 2-chloroethylamine hydrochloride under basic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization process and subsequent functionalization of the azetidine ring .

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidin-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(Azetidin-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Comparison: 3-(Azetidin-2-yl)aniline is unique due to the presence of both the azetidine ring and the aniline moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. In contrast, other azetidine derivatives may lack the aromatic aniline group, resulting in different reactivity and applications .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

3-(azetidin-2-yl)aniline

InChI

InChI=1S/C9H12N2/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5,10H2

InChI Key

CKVJWBTYZQSZTE-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC(=CC=C2)N

Origin of Product

United States

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